(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol
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Overview
Description
(1R,2S,5R,6R)-3,7-dioxabicyclo[410]heptane-2,5-diol is a bicyclic organic compound with a unique structure that includes two oxygen atoms and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol typically involves the cyclization of a suitable precursor. One common method is the reaction of a diol with an epoxide under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane: Lacks the hydroxyl groups present in (1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol.
(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-dione: Contains ketone groups instead of hydroxyl groups.
Uniqueness
The presence of both oxygen atoms and hydroxyl groups in (1R,2S,5R,6R)-3,7-dioxabicyclo[410]heptane-2,5-diol makes it unique compared to its analogs
Properties
Molecular Formula |
C5H8O4 |
---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol |
InChI |
InChI=1S/C5H8O4/c6-2-1-8-5(7)4-3(2)9-4/h2-7H,1H2/t2-,3-,4-,5+/m1/s1 |
InChI Key |
XCCWUQJNJFEGAM-AIHAYLRMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](O2)[C@H](O1)O)O |
Canonical SMILES |
C1C(C2C(O2)C(O1)O)O |
Origin of Product |
United States |
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